فينيل بيرازولز
Phenylpyrazoles are a class of heterocyclic compounds that exhibit a benzene ring fused to a pyrazole ring, forming a five-membered nitrogen-containing heteroaromatic system. These molecules feature significant structural diversity and are found in various natural products and synthetic intermediates due to their unique chemical properties.
Phenylpyrazoles have been extensively studied for their pharmacological applications, particularly as potential anti-inflammatory, antiviral, and anticancer agents. The presence of a pyrazole ring confers these compounds with distinct functional groups that can participate in various types of chemical reactions, making them versatile building blocks in medicinal chemistry.
Structurally, phenylpyrazoles are characterized by their ability to form hydrogen bonds due to the presence of nitrogen atoms, which enhances their binding affinity and selectivity for specific biological targets. Additionally, the phenyl group provides opportunities for derivatization, allowing for the introduction of various substituents that can modulate the physicochemical properties and pharmacological activity of these compounds.
In summary, phenylpyrazoles represent a valuable class of heterocyclic molecules with diverse applications in pharmaceutical research, synthetic chemistry, and materials science.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | 19652-14-3 | C15H12ClN3 |
![]() |
Celecoxib | 169590-42-5 | C17H14F3N3O2S |
![]() |
Pyraclostrobin | 175013-18-0 | C19H18N3O4Cl |
![]() |
Ethyl 4-(1H-pyrazol-1-YL)benzoate | 143426-47-5 | C12H12N2O2 |
![]() |
3-(2,4-Dichlorphenyl)-1H-pyrazole | 154257-67-7 | C9H6Cl2N2 |
![]() |
withasomnine | 10183-74-1 | C12H12N2 |
![]() |
4-Phenyl-1H-pyrazole | 10199-68-5 | C9H8N2 |
![]() |
Deracoxib | 169590-41-4 | C17H14F3N3O3S |
![]() |
methyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | 10077-96-0 | C13H15N3O3 |
![]() |
1-phenyl-1H-pyrazol-4-amine | 1128-53-6 | C9H9N3 |
الوثائق ذات الصلة
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
الموردين الموصى بهم
-
Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها